![molecular formula C19H20N2O6 B554546 (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 65621-26-3](/img/structure/B554546.png)
(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid
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Overview
Description
“(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid” is a complex organic compound. It contains a propanoic acid moiety, which is a carboxylic acid with a three-carbon chain. The presence of the “benzyloxy” and “carbonyl” groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid group (-COOH) and the benzyloxy group (benzyl-O-) would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The benzyloxy group may also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, which are prominent in evaluating antioxidant capacities, indicates the relevance of understanding the reaction pathways that underlie these assays. This knowledge is crucial for the comparative analysis of antioxidants and their specific reactions, such as coupling, which may bias comparisons between antioxidants. This area of research underscores the importance of antioxidants in pharmaceutical and food sciences and how compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid could potentially play a role in these assays (Ilyasov et al., 2020).
Antituberculosis Activity
The exploration of organotin(IV) complexes, which include derivatives of carboxylic acids, highlights the antituberculosis activity of these compounds. The study discusses the impact of ligand environments and the structural diversity of the organotin moiety on antituberculosis activity, suggesting the potential for (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid derivatives to contribute to this field (Iqbal et al., 2015).
Antineoplastic Drug Candidates
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years, which share a similar backbone to (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, showcases their potential as antineoplastic drug candidates. These compounds have been found to have significant cytotoxic properties, potentially offering a new class of antineoplastic agents (Hossain et al., 2020).
Sustainable Polymers and Fuels
The conversion of plant biomass to furan derivatives represents a significant area of research in developing sustainable polymers and fuels. Compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid may play a role in synthesizing key intermediates such as 5-Hydroxymethylfurfural (HMF), highlighting the intersection of organic chemistry with sustainability efforts (Chernyshev et al., 2017).
Ionic Polymers and Functional Materials
The synthesis of divalent metal salts of p-aminobenzoic acid into ionic polymers, where metal is firmly incorporated, demonstrates the utility of carboxylic acid derivatives in creating functional materials. This research area could potentially benefit from the unique properties of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid in developing new polymers and materials with specific functionalities (Matsuda, 1997).
Safety And Hazards
properties
IUPAC Name |
(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWTMXEWAKAJ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid |
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